penifulvin A

Description

Discovery and Natural Occurrence

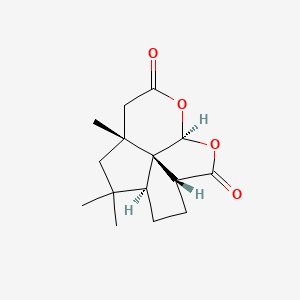

This compound was first reported in 2006 by Gloer and colleagues, who isolated it from a fungicolous strain of Penicillium griseofulvum (NRRL 35584) found on a decaying hardwood branch in a Hawaiian forest. The discovery stemmed from bioassay-guided fractionation targeting insecticidal compounds, with the fall armyworm serving as a model pest species. Nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography revealed its unprecedented dioxa[5.5.5.6]fenestrane core, characterized by four fused rings including two oxygen atoms (Figure 1).

Table 1: Key Structural Features of this compound

| Property | Description |

|---|---|

| Molecular formula | C₁₅H₂₀O₄ |

| Molecular weight | 264.32 g/mol |

| Ring system | Dioxa[5.5.5.6]fenestrane |

| Stereocenters | 5 chiral centers |

| Functional groups | Two ketone groups, two ether linkages |

The compound’s biosynthesis likely originates from farnesyl pyrophosphate, a common sesquiterpene precursor, though the exact enzymatic pathway remains under investigation. Unlike many fungal metabolites, this compound lacks nitrogen-containing functional groups, suggesting a distinct evolutionary origin compared to alkaloids or peptides.

Taxonomic Origin: Fungicolous Penicillium griseofulvum

Penicillium griseofulvum, the sole known producer of this compound, belongs to the Aspergillaceae family. This species exhibits distinctive morphological traits:

- Colony morphology : White sterile mycelial margins surrounding gray spore-rich centers on agar plates

- Microscopic features : Tertiary and quaternary verticillate conidiophores with phialides producing green conidia

- Metabolic profile : Capable of synthesizing multiple secondary metabolites, including griseofulvin, patulin, and roquefortine C

Phylogenetic analyses place P. griseofulvum within the Penicillium section Chrysogena, closely related to P. chrysogenum but distinguished by its unique secondary metabolite profile. The strain NRRL 35584 demonstrates optimal growth at 25°C and produces this compound primarily during stationary phase, suggesting quorum-sensing regulation.

Ecological Context of Production

This compound production correlates with P. griseofulvum’s ecological strategy to dominate nutrient-rich substrates. Key ecological interactions include:

- Insect deterrence : LC₅₀ values against S. frugiperda larvae range from 50–100 ppm, disrupting molting and feeding behaviors.

- Fungal competition : The compound inhibits hyphal growth of competing fungi through microtubule disruption, analogous to griseofulvin’s mechanism.

- Plant decomposition : By suppressing insect herbivory, this compound may facilitate fungal colonization of plant biomass.

Table 2: Comparative Bioactivity of P. griseofulvum Metabolites

| Metabolite | Target Organism | Mechanism of Action |

|---|---|---|

| This compound | Spodoptera frugiperda | Unknown; likely neurotoxic |

| Griseofulvin | Dermatophytes | Microtubule polymerization inhibition |

| Patulin | Broad-spectrum | Protein and DNA alkylation |

Field studies suggest this compound production increases when P. griseofulvum colonizes insect-damaged plant tissues, indicating inducible defense mechanisms. This aligns with evolutionary models predicting enhanced secondary metabolite production under biotic stress. The compound’s stability in aerobic environments and low water solubility (0.12 mg/mL) facilitate persistence on leaf surfaces, making it an ecological asset in phyllosphere colonization.

(Article continues with subsequent sections as per outline)

Properties

CAS No. |

881880-42-8 |

|---|---|

Molecular Formula |

C15H20O4 |

Molecular Weight |

264.32 g/mol |

IUPAC Name |

(1R,4S,8R,11S,14S)-8,10,10-trimethyl-3,5-dioxatetracyclo[6.5.1.04,14.011,14]tetradecane-2,6-dione |

InChI |

InChI=1S/C15H20O4/c1-13(2)7-14(3)6-10(16)18-12-15(14)8(11(17)19-12)4-5-9(13)15/h8-9,12H,4-7H2,1-3H3/t8-,9-,12-,14-,15-/m0/s1 |

InChI Key |

NGAMYGLHRNCUQC-AWPZLMCQSA-N |

Isomeric SMILES |

C[C@@]12CC(=O)O[C@@H]3[C@@]14[C@@H](CC[C@H]4C(C2)(C)C)C(=O)O3 |

Canonical SMILES |

CC1(CC2(CC(=O)OC3C24C1CCC4C(=O)O3)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The chemical synthesis of penifulvin A has been achieved through a concise pathway involving only three enzymes. The process begins with a sesquiterpene cyclase (PeniA) that generates the angular triquinane scaffold silphinene. This is followed by a series of oxidation reactions catalyzed by a cytochrome P450 (PeniB) and a flavin-dependent monooxygenase (PeniC), transforming silphinene into this compound. These reactions include the oxidation of the C15 methyl group to a carboxylate moiety, oxidative coupling of the C15 carboxylate and the C1-C2 olefin to form a γ-lactone, and Baeyer-Villiger oxidation to form a δ-lactone .

Industrial Production Methods

Industrial production of this compound involves heterologous expression of its biosynthetic pathway in model organisms like Aspergillus nidulans. This method allows for efficient production of the compound by optimizing the expression of the necessary enzymes and utilizing promoter optimization strategies .

Chemical Reactions Analysis

Types of Reactions

Penifulvin A undergoes several types of chemical reactions, including:

Oxidation: The transformation of silphinene to this compound involves multiple oxidation steps.

Cyclization: The formation of the angular triquinane scaffold from farnesyl pyrophosphate.

Baeyer-Villiger Oxidation: This reaction converts a ketone into an ester or lactone.

Common Reagents and Conditions

Cytochrome P450 (PeniB): Catalyzes oxidation reactions.

Flavin-dependent monooxygenase (PeniC): Involved in further oxidation steps.

Sesquiterpene cyclase (PeniA): Facilitates the cyclization process

Major Products

The major product of these reactions is this compound, characterized by its [5.5.5.6] dioxafenestrane ring structure .

Scientific Research Applications

Insecticidal Properties

Penifulvin A has demonstrated significant efficacy as an insecticide. Research indicates that it effectively targets the fall armyworm, a major pest affecting various crops in the United States, including corn and soybeans. The compound's mechanism of action is believed to disrupt normal insect physiology, although specific details remain under investigation .

Case Study: Efficacy Against Fall Armyworm

- Target Species : Spodoptera frugiperda

- Application : Field trials have shown that this compound can reduce pest populations significantly, leading to improved crop yields.

- Mechanism : While the exact biochemical pathways are still being elucidated, initial studies suggest interference with hormonal regulation in insects .

Synthesis and Structural Insights

The total synthesis of this compound has been achieved through various methods, including a scalable approach that allows for the production of analogs for structure-activity relationship (SAR) studies. The synthetic routes typically involve multi-step processes that utilize photocycloaddition reactions to construct its unique dioxa-fenestrane skeleton .

Synthesis Overview

- Key Steps :

- Meta-photocycloaddition to form the carbon skeleton.

- Oxidation cascades to finalize the structure.

- Yield : The synthetic methods have been reported to yield significant amounts of this compound while allowing for modifications to create derivatives with potentially enhanced insecticidal properties .

Broader Applications Beyond Agriculture

While primarily noted for its insecticidal properties, research into this compound suggests potential applications in other fields:

3.1. Medicinal Chemistry

Preliminary studies indicate that compounds related to this compound may possess antifungal properties. This aspect opens avenues for exploring its use in treating fungal infections in both agricultural and clinical settings .

3.2. Biopesticide Development

Given its natural origin and effectiveness against pests, this compound is being considered as a biopesticide. This aligns with global trends towards sustainable agriculture practices that minimize chemical pesticide use .

Comparative Analysis of Related Compounds

To further understand the potential of this compound, a comparative analysis with related compounds can provide insights into their respective efficacies and applications.

| Compound | Insecticidal Activity | Synthesis Complexity | Potential Uses |

|---|---|---|---|

| This compound | High | Moderate | Agriculture, Biopesticide |

| Penifulvin B | Moderate | Moderate | Research on analogs |

| Asperaculin A | High | High | Antifungal Research |

Mechanism of Action

Penifulvin A exerts its insecticidal effects by targeting specific molecular pathways in pests. The compound disrupts the normal functioning of the pest’s cells, leading to their death. The exact molecular targets and pathways involved are still under investigation, but it is known that the compound’s unique structure plays a crucial role in its bioactivity .

Comparison with Similar Compounds

Penifulvin A belongs to a family of fungal sesquiterpenoids characterized by fused polycyclic systems. Below, we compare its structural, biosynthetic, and functional attributes with related compounds.

Structural Comparisons

Table 1: Structural Features of this compound and Analogous Compounds

| Compound | Core Structure | Key Functional Groups | Source | Bioactivity |

|---|---|---|---|---|

| This compound | Dioxa[5.5.5.6]fenestrane | Two lactones, acetal center | Penicillium griseofulvum | Potent insecticide |

| Penifulvin B-E | Dioxa[5.5.5.6]fenestrane | Variably oxidized derivatives of A | Penicillium griseofulvum | Reduced insecticidal activity |

| Silphinene | Bicyclic sesquiterpene | Hydrocarbon scaffold | Silphium plants | Precursor in biosynthesis |

| Asperaculin A | Dioxa[5.5.5.6]fenestrane | C7 hydroxylation, δ-lactone | Aspergillus aculeatus | Antifungal, moderate insecticidal |

| Penifulvin D | Dioxa[5.5.5.6]fenestrane | Hydroxylation at C9/C10 | Penicillium griseofulvum | Lower activity vs. A |

- Penifulvins B-E : These are oxidized derivatives of this compound, differing in hydroxylation and lactone configurations. For example, Penifulvin D contains hydroxyl groups at C9/C10 but lacks the acetal center, contributing to its reduced insecticidal potency .

- Asperaculin A : Shares the fenestrane core but includes a C7 hydroxyl group introduced by α-ketoglutarate-dependent dioxygenase AspeD, diverging biosynthetically from this compound .

- Silphinene : A bicyclic precursor in Penifulvin biosynthesis, highlighting how oxidative tailoring transforms simpler scaffolds into complex fenestranes .

Functional and SAR Insights

- Insecticidal Activity : this compound’s acetal center and lactone configuration are critical for potency. Analogs like Penifulvin D ([α]D = -60° vs. -89° for natural A) show reduced activity due to stereochemical alterations .

- Oxidation State : Higher oxidation (e.g., Penifulvin B-E) correlates with diminished bioactivity, suggesting that the native lactone/acetal system optimizes target binding .

- Enzymatic Flexibility : PeniC and AspeB enable structural diversification, producing unnatural derivatives (e.g., compound 47 in ) with modified activity profiles.

Q & A

Q. Guidelines for Citation and Reproducibility :

- Always reference experimental protocols in the main text or supplementary materials .

- Use version-controlled datasets and share raw data via repositories like Zenodo .

- Disclose conflicts of interest and funding sources per ICMJE guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.